

Application of n-Octyl-β-D-glucoside (OGNG) in Cryo-EM Sample Preparation

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Compound of Interest						
Compound Name:	Octyl glucose neopentyl glycol					
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-octyl-β-D-glucoside (OGNG), a non-ionic detergent, is a crucial tool in structural biology, particularly for the study of membrane proteins using cryo-electron microscopy (cryo-EM).[1][2] Its primary function is to solubilize and stabilize membrane proteins, extracting them from their native lipid bilayer environment to make them amenable to single-particle analysis.[2][3] The gentle, non-denaturing properties of OGNG help to maintain the structural integrity of the protein of interest during purification and vitrification.[2]

The use of detergents like OGNG in cryo-EM is essential for overcoming challenges such as protein aggregation and denaturation at the air-water interface.[4][5] By forming micelles around the hydrophobic transmembrane domains, OGNG mimics the native lipid environment, keeping the protein soluble and stable in aqueous solutions.[5][6] However, the concentration of OGNG must be carefully optimized. While it needs to be above its critical micelle concentration (CMC) to form micelles and solubilize the protein, excessive concentrations can lead to increased background noise in cryo-EM images, which can interfere with particle picking and image processing.[7]

Key Considerations for Using OGNG in Cryo-EM:

• Detergent Properties: OGNG has a relatively high CMC, which allows for its removal from protein samples more easily by methods such as dialysis or gel filtration.[3]



- Sample Homogeneity: The goal is to have a monodisperse sample of protein-detergent complexes. Techniques like size-exclusion chromatography (SEC) are vital to separate wellformed complexes from aggregates and empty micelles.
- Concentration Optimization: The optimal OGNG concentration is sample-dependent and often requires empirical determination. It is typically kept above the CMC during purification and may be adjusted prior to grid preparation.[8]
- Vitrification: The presence of OGNG can affect the properties of the vitrified ice layer.[4] Optimization of blotting time and other vitrification parameters is necessary to achieve a thin, even ice layer suitable for high-resolution imaging.[8][9]

Quantitative Data of Common Detergents in Cryo-EM

For effective cryo-EM sample preparation, it is crucial to select a detergent with appropriate physical properties. The critical micelle concentration (CMC) and aggregation number are key parameters. Below is a comparison of OGNG with other detergents commonly used in the field.



Detergent	Abbreviat ion	Туре	Molecular Weight (g/mol)	CMC (mM)	CMC (% w/v)	Aggregati on Number
n-Octyl-β- D- glucoside	OG / OGNG	Non-ionic	292.34	~25	~0.73	~84
n-Dodecyl- β-D- maltoside	DDM	Non-ionic	510.62	~0.17	~0.0087	~140
Lauryl Maltose Neopentyl Glycol	LMNG	Non-ionic	883.14	~0.01	~0.00088	Not widely reported
Glyco- diosgenin	GDN	Non-ionic	1047.2	~0.002	~0.00021	Not widely reported
Digitonin	-	Non-ionic	1229.31	-	-	Not widely reported
CHAPS	-	Zwitterionic	614.88	~8	~0.49	~10

Note: The exact values for CMC and aggregation number can vary depending on buffer conditions such as ionic strength and temperature.

Experimental Protocols

Protocol 1: Solubilization and Purification of a Membrane Protein using OGNG

This protocol outlines the general steps for extracting and purifying a target membrane protein from its native membrane environment using OGNG.

Materials:

Cell paste containing the overexpressed membrane protein



- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
- Solubilization Buffer (Lysis Buffer + 1-2% w/v OGNG)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, OGNG at 1-2x CMC)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, OGNG at 1x CMC)
- SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, OGNG at 1x CMC)
- Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
- Size-exclusion chromatography (SEC) column

Procedure:

- Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.
- Membrane Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, ultracentrifuge the supernatant to pellet the cell membranes.
- Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Stir gently at 4°C for 1-2 hours to allow the OGNG to extract the membrane proteins.
- Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any unsolubilized material.
- Affinity Chromatography: Incubate the supernatant with the affinity resin. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute the target protein using the Elution Buffer.
- Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto an SEC column pre-equilibrated with SEC Buffer. Collect the fractions corresponding to the monodisperse peak of the protein-detergent complex.



Concentration and Quality Control: Pool the peak fractions and concentrate the protein to a
suitable concentration for cryo-EM (typically 0.5-5 mg/mL).[10] Assess the purity and
homogeneity of the sample using SDS-PAGE and negative stain EM.

Protocol 2: Cryo-EM Grid Preparation with OGNG

This protocol describes the steps for preparing vitrified cryo-EM grids of a purified membrane protein solubilized in OGNG.

Materials:

- Purified and concentrated membrane protein in SEC buffer containing OGNG
- Cryo-EM grids (e.g., Quantifoil R1.2/1.3)
- Glow discharger
- Vitrification device (e.g., Vitrobot)
- · Liquid ethane and liquid nitrogen

Procedure:

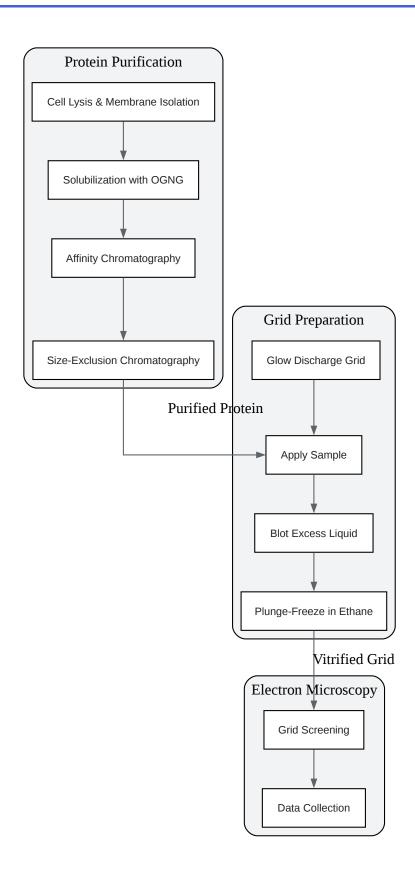
- Grid Preparation: Glow discharge the cryo-EM grids to make the surface hydrophilic.[11]
- Vitrification Setup: Set up the vitrification device, ensuring the environmental chamber is at the desired temperature and humidity (e.g., 4°C and 95% humidity). Cool the liquid ethane with liquid nitrogen.[11]
- Sample Application: Apply 3-4 μL of the protein sample to the glow-discharged grid.[6]
- Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample.[9] The blotting time is a critical parameter that needs to be optimized for each sample (typically 2-6 seconds).[9]
- Plunge-Freezing: Rapidly plunge the grid into the liquid ethane to vitrify the sample.[6][12]



• Storage: Transfer the vitrified grid to a grid box stored in liquid nitrogen for subsequent screening and data collection.

Visualizations

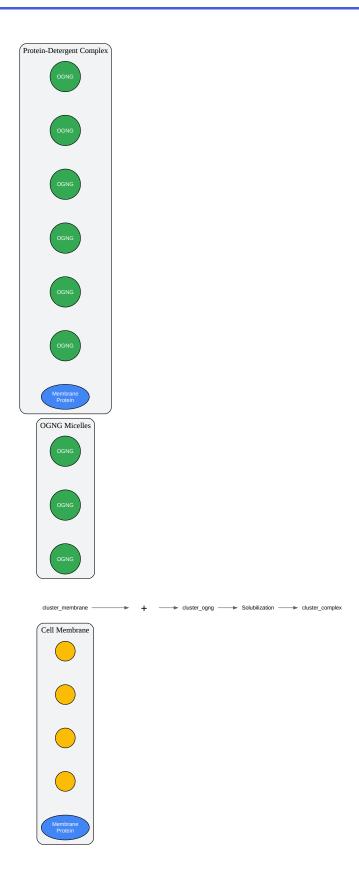




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Caption: Workflow for cryo-EM sample preparation of membrane proteins using OGNG.





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Caption: Solubilization of a membrane protein by OGNG micelles for cryo-EM studies.



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